molecular formula C9H10O3 B2680569 3-Ethyl-4-hydroxybenzoic acid CAS No. 105211-75-4

3-Ethyl-4-hydroxybenzoic acid

Cat. No.: B2680569
CAS No.: 105211-75-4
M. Wt: 166.176
InChI Key: XSAVLGOTFYRGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-hydroxybenzoic acid is an aromatic organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Ethyl-4-hydroxybenzoic acid, a derivative of hydroxybenzoic acids, is a bioactive compound with potential therapeutic properties Hydroxybenzoic acids, the group to which this compound belongs, are known to have a wide range of targets due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Mode of Action

It’s known that hydroxybenzoic acids can act as plant allelochemicals, affecting various metabolic processes . They can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, can be metabolized into protocatechuate, which can then be funneled into the tca cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

A study on 4-hydroxybenzaldehyde, a related compound, showed that it was rapidly absorbed and widely distributed to various tissues and organs, including the brain . The prototype drug was excreted in the feces and urine in low amounts, and it was metabolized to 4-hydroxybenzoic acid in large amounts in vivo .

Result of Action

Hydroxybenzoic acids are known to have a wide range of health benefits, including anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-hydroxybenzoic acid can be synthesized through several methods. One common synthetic route involves the alkylation of 4-hydroxybenzoic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-ethyl-4-hydroxybenzaldehyde or 3-ethyl-4-hydroxybenzoquinone.

    Reduction: Formation of 3-ethyl-4-hydroxybenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as 3-ethyl-4-chlorobenzoic acid.

Scientific Research Applications

3-Ethyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of preservatives, particularly in the cosmetic and pharmaceutical industries due to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the ethyl group, making it less hydrophobic.

    3,5-Dihydroxybenzoic acid: Contains an additional hydroxyl group, altering its reactivity and solubility.

    Vanillic acid: Contains a methoxy group instead of an ethyl group, affecting its chemical behavior.

Uniqueness

3-Ethyl-4-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-ethyl-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAVLGOTFYRGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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